Cdk8-IN-1

Übersicht

Beschreibung

CDK8-IN-1 ist ein niedermolekularer Inhibitor, der speziell auf Cyclin-abhängige Kinase 8 (CDK8) abzielt. Cyclin-abhängige Kinase 8 ist ein Mitglied der Familie der Cyclin-abhängigen Kinasen, die eine entscheidende Rolle bei der Regulation der Transkription spielt, indem sie Transkriptionsfaktoren und andere Proteine, die am Transkriptionsprozess beteiligt sind, phosphoryliert. This compound hat aufgrund seiner potenziellen therapeutischen Anwendungen, insbesondere in der Krebsbehandlung, durch die Modulation der Genexpression und zellulären Signalwege, große Aufmerksamkeit erlangt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CDK8-IN-1 umfasst typischerweise mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Funktionalisierung. Der Syntheseweg kann die folgenden Schritte umfassen:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.

Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um ihre inhibitorische Aktivität und Selektivität gegenüber Cyclin-abhängiger Kinase 8 zu verbessern.

Reinigung: Die endgültige Verbindung wird unter Verwendung von Techniken wie Säulenchromatographie und Umkristallisation gereinigt, um ein hochreines Produkt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound umfasst die Skalierung des Synthesewegs, um die Verbindung in großen Mengen zu produzieren. Dies kann die Optimierung der Reaktionsbedingungen, die Verwendung effizienter Katalysatoren und den Einsatz von kontinuierlichen Flussreaktoren umfassen, um die Ausbeute zu erhöhen und die Produktionskosten zu senken .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die zur Bildung von oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen chemischen Eigenschaften umwandeln.

Substitution: Substitutionsreaktionen beinhalten den Austausch spezifischer funktioneller Gruppen durch andere Substituenten, wodurch die Aktivität und Selektivität der Verbindung verändert wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden optimiert, um die gewünschten Transformationen zu erreichen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche chemische und biologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Arzneimittelentwicklung: Die Verbindung dient als wertvolles Werkzeug in der Arzneimittelentwicklung und hilft Forschern, neue therapeutische Ziele zu identifizieren und neuartige Krebsbehandlungen zu entwickeln.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität der Cyclin-abhängigen Kinase 8 spezifisch hemmt. Cyclin-abhängige Kinase 8 ist ein Schlüsselelement des Mediator-Komplexes, der die Transkription reguliert, indem er Transkriptionsfaktoren und andere Proteine phosphoryliert, die am Transkriptionsprozess beteiligt sind. Durch die Hemmung der Cyclin-abhängigen Kinase 8 moduliert this compound die Genexpression und stört zelluläre Signalwege, was zur Hemmung der Proliferation von Krebszellen und zur Induktion der Apoptose führt .

Analyse Chemischer Reaktionen

Types of Reactions

CDK8-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: Substitution reactions involve the replacement of specific functional groups with other substituents, modifying the compound’s activity and selectivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

CDK8-IN-1 has a wide range of scientific research applications, including:

Wirkmechanismus

CDK8-IN-1 exerts its effects by specifically inhibiting the activity of cyclin-dependent kinase 8. Cyclin-dependent kinase 8 is a key component of the Mediator complex, which regulates transcription by phosphorylating transcription factors and other proteins involved in the transcription process. By inhibiting cyclin-dependent kinase 8, this compound modulates gene expression and disrupts cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

CDK8-IN-1 wird mit anderen Cyclin-abhängigen Kinase-Inhibitoren verglichen, wie zum Beispiel:

CDK8-IN-2: Ein weiterer Inhibitor, der auf Cyclin-abhängige Kinase 8 abzielt, mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

CDK19-IN-1: Ein Inhibitor, der auf Cyclin-abhängige Kinase 19 abzielt, eine eng verwandte Kinase mit überlappenden Funktionen.

Flavopiridol: Ein Breitband-Cyclin-abhängiger Kinase-Inhibitor mit Aktivität gegen mehrere Cyclin-abhängige Kinasen, einschließlich Cyclin-abhängiger Kinase 8.

This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz gegenüber Cyclin-abhängiger Kinase 8, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle von Cyclin-abhängiger Kinase 8 in verschiedenen biologischen Prozessen und seinem Potenzial als therapeutisches Ziel macht .

Biologische Aktivität

Cdk8-IN-1 is a selective inhibitor of the Cyclin-dependent kinase 8 (CDK8), a member of the CDK family that plays a crucial role in transcription regulation. CDK8 is part of the Mediator complex, which is essential for the transcription of protein-coding genes. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on various cancer models, and potential therapeutic applications.

This compound functions primarily by inhibiting the kinase activity of CDK8. This inhibition disrupts the phosphorylation processes that are critical for RNA polymerase II (RNAPII) function, which in turn affects gene transcription. The inhibition leads to altered expression of genes involved in cell proliferation and survival, particularly in cancer cells.

Key Findings on Mechanism

- Transcription Regulation : CDK8 enhances transcription by phosphorylating the carboxy-terminal domain (CTD) of RNAPII. By inhibiting CDK8, this compound reduces this phosphorylation, leading to decreased transcriptional activity of oncogenes .

- Mediator Complex Interaction : this compound disrupts the interaction between CDK8 and the Mediator complex, which is essential for the recruitment of transcriptional machinery to gene promoters .

Biological Activity in Cancer Models

This compound has been evaluated in various cancer models, demonstrating significant biological activity.

Colorectal Cancer (CRC)

In studies involving CRC cell lines, this compound was shown to sensitize cells to radiation therapy by enhancing apoptosis through mitochondrial pathways. This effect was linked to increased expression of apoptotic factors like Apaf1, indicating that CDK8 inhibition may improve therapeutic outcomes in CRC patients .

Breast Cancer

Research has indicated that this compound inhibits estrogen receptor (ER)-dependent transcription in breast cancer models. By reducing CDK8 activity, there was a notable decrease in the expression of ER-target genes, suggesting a potential application in ER-positive breast cancers .

Leukemia

In models of BCR-ABL1 positive leukemia, loss of CDK8 led to enhanced apoptosis and reduced proliferation of leukemia cells. The use of this compound in these models demonstrated its potential as a therapeutic agent to improve outcomes in leukemia treatment .

Case Study 1: Colorectal Cancer Sensitization

A study investigated the effects of this compound on HCT116 and LOVO colorectal cancer cell lines. The results showed that treatment with this compound combined with ionizing radiation significantly decreased cell viability and colony formation compared to controls. The survival fractions at 4 Gy were reduced from 0.85 to 0.68 for HCT116 cells when treated with this compound alongside radiation therapy .

Case Study 2: Breast Cancer Treatment

In another study, breast cancer cell lines treated with this compound exhibited decreased levels of phosphorylated RNAPII at Ser2 and Ser5. This reduction correlated with impaired transcriptional activation of immediate early genes (IEGs), highlighting the compound's effectiveness in targeting CDK8-mediated pathways in breast cancer .

Table 1: Effects of this compound on Various Cancer Types

Table 2: Comparison of CDK8 Inhibitors

| Inhibitor | IC50 Value (µM) | Targeted Pathway | Clinical Relevance |

|---|---|---|---|

| This compound | TBD | CDK8/CycC complex | Potential for CRC and breast cancer |

| Cortistatin A | 0.015 | ATP-competitive CDK8 inhibition | Effective in acute myeloid leukemia |

| Senexin B | 0.024 | CDK8 modulation | Broad anti-cancer activity |

Eigenschaften

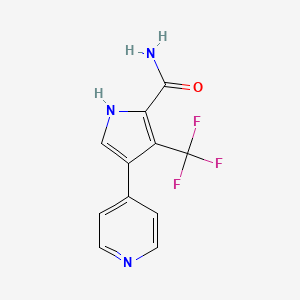

IUPAC Name |

4-pyridin-4-yl-3-(trifluoromethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)8-7(5-17-9(8)10(15)18)6-1-3-16-4-2-6/h1-5,17H,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTPHHQXNCHBCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CNC(=C2C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.